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Compound of Interest

Compound Name: Sulfobromophthalein sodium

Cat. No.: B7799163

Introduction: Why Measure BSP Uptake?

Sulfobromophthalein (BSP), a synthetic organic anion, has long been a critical tool in
biomedical research, primarily for assessing liver function. Its importance extends significantly
into drug development and toxicology. The uptake of BSP from the bloodstream into
hepatocytes, the primary cells of the liver, is not a passive process. It is actively mediated by a
family of membrane transporters known as Organic Anion Transporting Polypeptides (OATPS),
particularly OATP1B1 and OATP1B3, which are highly expressed on the basolateral
(sinusoidal) membrane of human hepatocytes.[1][2][3]

Understanding how investigational drugs interact with these transporters is a regulatory
expectation and a crucial step in preclinical development.[3] Inhibition of OATP transporters by
a new drug candidate can lead to significant drug-drug interactions (DDIs).[4][5] If a co-
administered drug, which is a substrate of OATPs (like many statins), cannot enter the liver for
metabolism and clearance, its concentration in the blood can rise to toxic levels.[2][4][5]
Therefore, a robust and reliable in vitro assay to measure BSP uptake in cell lines
overexpressing these transporters is an indispensable tool for predicting potential clinical DDIs.

This application note provides a comprehensive, step-by-step protocol for conducting a BSP
uptake assay in transfected cell lines, explaining the scientific principles behind each step to
ensure experimental success and data integrity.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b7799163?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3361267/
https://www.clinpgx.org/literature/4330386
https://bioivt.com/oatp1b1-transporter-assay
https://bioivt.com/oatp1b1-transporter-assay
https://www.solvobiotech.com/transporters/oatp1b1
https://www.mdpi.com/1422-0067/19/3/855
https://www.clinpgx.org/literature/4330386
https://www.solvobiotech.com/transporters/oatp1b1
https://www.mdpi.com/1422-0067/19/3/855
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7799163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Principle of the Assay

The assay quantifies the rate of active transport of BSP into cultured cells that are engineered
to express a specific OATP transporter (e.g., OATP1B1). The fundamental principle relies on
incubating these cells with a known concentration of BSP for a defined period at a physiological
temperature (37°C) and then measuring the amount of BSP that has accumulated inside the
cells.

To ensure the measured uptake is specifically due to the transporter's activity, several controls
are essential:

o Parental Cell Line: A control cell line that does not express the OATP transporter is run in
parallel to measure non-specific binding and passive diffusion.

o Temperature Control: The assay is performed at 37°C to measure active, energy-dependent
transport and at 4°C, where active transport is minimal, to determine background surface
binding.[6]

e Chemical Inhibition: A known inhibitor of the OATP transporter, such as rifampicin or
cyclosporin A, is used to confirm that the uptake is mediated by the specific transporter.[3][5]

[7]

The net transporter-mediated uptake is then calculated by subtracting the uptake observed in
control conditions from the total uptake in the transporter-expressing cells.

Caption: Mechanism of OATP-mediated BSP uptake and inhibition.
Materials and Reagents
Equipment

e Laminar Flow Hood (Sterile)
e CO:z2 Incubator (37°C, 5% CO2)
* Inverted Microscope

e Water Bath (37°C)
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Refrigerated Centrifuge

Microplate Reader (absorbance capable, 580 nm)

Multichannel Pipettes

Vacuum Manifold for 96-well plates

Standard laboratory glassware and plasticware

Reagents & Consumables

Reagent/Consumable Recommended Specifications

HEK293 or CHO cells stably transfected with
Cell Lines human OATP1B1 or OATP1B3. Parental (mock-

transfected) cell line.

DMEM or F-12, supplemented with 10% FBS,
Culture Medium 1% Penicillin-Streptomycin, and selection
antibiotic (e.g., G418).

Cell Culture Plates 24-well or 96-well poly-D-lysine coated plates.
Sulfobromophthalein Sodium Sigma-Aldrich (Cat# B7022) or equivalent.
Rifampicin (Inhibitor) Sigma-Aldrich (Cat# R3501) or equivalent.

Hanks' Balanced Salt Solution (HBSS) with 10

Uptake Buffer
mM HEPES, pH 7.4.[8]

Lysis Buffer 0.1% Triton X-100 in PBS.

Protein Assay Reagent Bicinchoninic Acid (BCA) Assay Kit.

Trypsin-EDTA, Phosphate-Buffered Saline

Other Reagents ] ]
(PBS), Dimethyl Sulfoxide (DMSO).

Experimental Protocol

This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate
formats.
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Caption: High-level experimental workflow for the BSP uptake assay.
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Part 1: Cell Preparation (Day 1-2)

o Cell Seeding: Seed both the OATP-expressing cells and the parental (mock) cells into a 96-
well poly-D-lysine coated plate.

o Rationale: A confluent monolayer is crucial for consistent results. Poly-D-lysine coating
enhances cell attachment.

o Density: Target a seeding density that results in a 90-95% confluent monolayer on the day
of the experiment (e.g., 80,000 to 100,000 cells/well). This must be optimized for your
specific cell line.

 Incubation: Incubate the plates at 37°C with 5% CO2 for 24 to 48 hours.

Part 2: Reagent Preparation (Day 3 - Day of Assay)

o Uptake Buffer: Prepare fresh Hanks' Balanced Salt Solution (HBSS) containing 10 mM
HEPES. Adjust the pH to 7.4.[8] Warm to 37°C before use. Prepare a separate aliquot to be
kept on ice for the wash steps.

o BSP Stock Solution: Prepare a 10 mM stock solution of BSP in water.

o BSP Working Solution: Dilute the BSP stock solution in warm (37°C) uptake buffer to the
desired final concentration (e.g., 20 uM for a 2X working solution if you add equal volume to
the wells). The final concentration in the assay should be close to the known Km value for
the transporter, which for BSP is often in the low micromolar range.[9][10]

« Inhibitor Stock Solution: Prepare a 10 mM stock solution of Rifampicin in DMSO.

« Inhibitor Working Solution: Dilute the Rifampicin stock solution in warm (37°C) uptake buffer.
For a typical ICso determination, a serial dilution is prepared. A common final concentration to
demonstrate inhibition is 10-20 puM.[1]

o Expert Tip: Ensure the final DMSO concentration in the assay is consistent across all wells
(including controls) and does not exceed 0.5%, as higher concentrations can affect cell
membrane integrity.
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Part 3: The Uptake Assay (Day 3)

e Pre-warming: Place the plate of cells in a 37°C water bath or incubator for 10-15 minutes to
equilibrate the temperature.

e Wash: Gently aspirate the culture medium from all wells. Wash the cell monolayer twice with
150 pL of warm (37°C) uptake buffer.

e Pre-incubation: Aspirate the final wash. Add 50 uL of warm uptake buffer to the "control”
wells and 50 uL of the warm inhibitor working solution to the “inhibitor" wells. Incubate the
plate at 37°C for 10 minutes.

o Rationale: This step allows the inhibitor to enter the cells and interact with the transporter
before the substrate is introduced.

« Initiate Uptake: Add 50 uL of the 2X BSP working solution to all wells to start the uptake
reaction. The final volume in each well is now 100 pL.

 Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5 minutes).

o Expert Tip: It is critical to perform a time-course experiment (e.g., 1, 2, 5, 10, 30 minutes)
during assay development to determine the linear range of uptake.[11] Subsequent
experiments should be conducted within this linear phase.

o Terminate Uptake: To stop the reaction, rapidly aspirate the BSP solution from the wells.
Immediately add 200 pL of ice-cold uptake buffer to each well.

o Rationale: The rapid temperature drop to 4°C effectively halts all active transport
processes.[6]

o Final Washes: Aspirate the buffer and wash the monolayer two more times with 200 uL of
ice-cold uptake buffer to remove any unbound, extracellular BSP. After the final wash,
aspirate as much buffer as possible without disturbing the cell layer.

Part 4: Quantification

e Cell Lysis: Add 100 pL of Lysis Buffer (0.1% Triton X-100 in PBS) to each well. Incubate at
room temperature on a plate shaker for 15-20 minutes to ensure complete lysis.
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e Measure Absorbance: Transfer the lysate to a new, clear flat-bottom 96-well plate. Measure
the absorbance at 580 nm using a microplate reader. This reading corresponds to the
amount of intracellular BSP.

e Protein Quantification: Use a 10-20 uL aliquot of the remaining cell lysate from each well to
perform a protein assay (e.g., BCA assay).[12]

o Rationale: Normalizing the BSP uptake to the total protein content in each well corrects for
any variations in cell number or seeding density, which is a major source of experimental
variability.[12][13][14][15]

Data Analysis and Interpretation

o Standard Curve: Create a standard curve by making serial dilutions of the BSP stock solution
in lysis buffer and measuring their absorbance at 580 nm. Use this curve to convert the
absorbance readings of the samples into the amount of BSP (e.g., in pmol).

o Normalization: For each well, divide the amount of BSP (pmol) by the protein content (mg) to
get the normalized uptake (pmol/mg protein).

o Calculate Net Uptake:
o Total Uptake: Normalized uptake in OATP-expressing cells at 37°C.
o Non-Specific Uptake: Normalized uptake in mock-transfected cells at 37°C.
o Net Transporter-Mediated Uptake = (Total Uptake) - (Non-Specific Uptake)
 Calculate Inhibition:

o Percent Inhibition = [1 - (Net Uptake with Inhibitor / Net Uptake without Inhibitor)] x 100

Sample Data Presentation
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Normaliz
Net
] ed
. . BSP Protein Uptake %
Condition Cell Line Uptake o
(pmol) (mg) (pmol/img  Inhibition
(pmol/mg .
Imin)

)
Control OATP1B1 150 0.025 6000 1000 N/A
+

) o OATP1B1 60 0.024 2500 300 70%

Rifampicin
Control Mock 52 0.026 2000 N/A N/A
(Data are
for
illustrative
purposes
only.
Uptake
rate is
calculated
assuming a
5-minute
incubation.

)

Troubleshooting Guide
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Issue

Potential Cause(s)

Recommended Solution(s)

High variability between

replicate wells

Inconsistent cell seeding; Cell
monolayer detachment during

washing; Pipetting errors.

Optimize seeding density;
Wash cells very gently; Use a
multichannel pipette and

ensure proper technique.

Low signal (low net uptake)

Low transporter expression;
Uptake time too short;
Incorrect buffer pH; BSP

degradation.

Verify transporter expression
via Western blot or gPCR;
Optimize uptake time by
performing a time-course;
Check and adjust buffer pH to
7.4; Prepare fresh BSP

solutions for each experiment.

High background in mock cells

Non-specific binding to plastic

or cells; Ineffective washing.

Ensure plates are poly-D-
lysine coated; Increase the
number of ice-cold washes to
3-4 times; Include a 4°C

control to quantify binding.

No inhibition by known

inhibitors

Inhibitor concentration too low;
Inhibitor degraded; Pre-
incubation time too short.

Test a range of inhibitor
concentrations to determine
ICs0; Prepare fresh inhibitor
stocks; Increase pre-incubation

time to 15-30 minutes.

References

Current time information in Taipei, TW. (n.d.). Google.
o Karlgren, M., Vildhede, A., & Artursson, P. (2012). Classification of Inhibitors of Hepatic
Organic Anion Transporting Polypeptides (OATPSs): Influence of Protein Expression on Drug—
Drug Interactions. Journal of Medicinal Chemistry, 55(9), 4449-4457.
¢ Niemi, M., Pasanen, M. K., & Neuvonen, P. J. (2011). Impact of OATP transporters on
pharmacokinetics. Clinical Pharmacology & Therapeutics, 89(1), 124-133.
e SOLVO Biotechnology. (n.d.). OATP1B1 - Transporters.
 Billington, D., Evans, C., Godfrey, P. P., & Coleman, R. (1980). The kinetics of
sulfobromophthalein uptake by rat liver sinusoidal vesicles. Biochemical Journal, 188(2),

321-327.

© 2025 BenchChem. All rights reserved.

9/12

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7799163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Laperche, Y., Preaux, A. M., & Berthelot, P. (1981). Uptake of bromosulfophthalein by
isolated liver cells. Biochemical Pharmacology, 30(11), 1333-1339.

Tiribelli, C., Lunazzi, G. C., & Sottocasa, G. L. (1979). Cellular Localization of
Sulfobromophthalein Transport Activity in Rat Liver. Biochimica et Biophysica Acta (BBA) -
Biomembranes, 556(1), 120-126.

Li, J., Zhang, Y., & Pang, K. S. (2018). Regulation of Organic Anion Transporting
Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the
Context of OATP-Mediated Drug-Drug Interactions. Pharmaceutics, 10(4), 218.

Agilent. (n.d.). Normalization.

Stremmel, W., & Levine, W. G. (1984). Induction of a dose-related increase in
sulfobromophthalein uptake velocity in freshly isolated rat hepatocytes by phenobarbital.
Journal of Pharmacology and Experimental Therapeutics, 229(3), 739-747.
Medzihradsky, F., & Marks, M. J. (1975). Role of Oatp2bl in Drug Absorption and Drug-Drug
Interactions. Biochemical Pharmacology, 24(17), 1615-1620.

Laperche, Y., Preaux, A. M., & Berthelot, P. (1976). Uptake of Bromosulfophthalein by
Isolated Liver Cells. European Journal of Biochemistry, 64(1), 223-229.

Agilent. (n.d.). Methods and strategies for normalizing XF metabolic data to cellular
parameters.

BiolVT. (n.d.). OATP1B1 Transporter Assay.

Cell4dPharma. (n.d.). Cell4Pharma Vesicular Transport Assay Brief general protocol.
Hopax Fine Chemicals. (2019, February 13). The 9 best biological buffers for cell culture.
Kumar, A., & Lam, T. T. (2021). What is Normalization? The Strategies Employed in Top-
Down and Bottom-Up Proteome Analysis Workflows. Proteomes, 9(4), 43.

Izumi, S., Nozaki, Y., Komori, T., Takenaka, O., Maeda, K., Kusuhara, H., Sugiyama, Y., &
Yamashita, T. (2013). Substrate-dependent inhibition of organic anion transporting
polypeptide 1B1: comparative analysis with prototypical probe substrates estradiol-17[3-
glucuronide, estrone-3-sulfate, and sulfobromophthalein. Drug Metabolism and Disposition,
41(10), 1859-1866.

Sartorius. (n.d.). Buffer Solutions.

Izumi, S., Nozaki, Y., Komori, T., Takenaka, O., Maeda, K., Kusuhara, H., Sugiyama, Y., &
Yamashita, T. (2017). Substrate-Dependent Inhibition of Organic Anion Transporting
Polypeptide 1B1: Comparative Analysis with Prototypical Probe Substrates Estradiol-17[3-
Glucuronide, Estrone-3-Sulfate, and Sulfobromophthalein. Drug Metabolism and Disposition,
41(10), 1859-1866.

Gertz, M., Cartwright, C. M., & Houston, J. B. (2013). Structure-based Identification of
OATP1B1/3 Inhibitors. Molecular Pharmaceutics, 10(5), 1887-1898.

Reddit. (2016, April 29). Most reliable way to normalize data from cells: by cell number,
protein, DNA, something else?

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7799163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Gui, C., Miao, Y., & Igbal, M. (2022). Using a competitive counterflow assay to identify novel
cationic substrates of OATP1B1 and OATP1B3. Frontiers in Pharmacology, 13, 969408.
Kawashita, M., & Miyaji, F. (2020). Revised method for preparation of simulated body fluid for
assessment of the apatite-forming ability of bioactive materials: proposal of mixing two stock
solutions. RSC Advances, 10(40), 23793-23800.

Yang, X., & Ma, C. (2022, September 26). In Vitro Transcription Assays Application in Drug
Discovery | Protocol Preview. YouTube.

National Cancer Institute. (n.d.). Preparation of Human Whole Blood and Peripheral Blood
Mononuclear Cell Cultures to Analyze Nanoparticles' Potential to Induce Cytokines In Vitro.
Nanotechnology Characterization Laboratory Assay Cascade Protocols.

International Journal of Pharmaceutical Sciences and Nanotechnology. (n.d.). Nanofiber
Based Approaches for Enhancement of Solubility and Bioavailability of BCS class Il Drugs-A
Comprehensive Review.

Dhanasekaran, A., et al. (2014). A Methodology for Preparation of In-Vitro Bio Assay Priority
List. ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Classification of Inhibitors of Hepatic Organic Anion Transporting Polypeptides (OATPS):
Influence of Protein Expression on Drug—Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

2. ClinPGx [clinpgx.org]

3. bioivt.com [bioivt.com]

4. OATP1BL1 - Transporters - Solvo Biotechnology [solvobiotech.com]
5. mdpi.com [mdpi.com]

6. The kinetics of sulfobromophthalein uptake by rat liver sinusoidal vesicles - PubMed
[pubmed.ncbi.nim.nih.gov]

7. Substrate-dependent inhibition of organic anion transporting polypeptide 1B1: comparative
analysis with prototypical probe substrates estradiol-17(3-glucuronide, estrone-3-sulfate, and
sulfobromophthalein - PubMed [pubmed.ncbi.nim.nih.gov]

8. The 9 best biological buffers for cell culture - Blog - Hopax Fine Chemicals [hopaxfc.com]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b7799163?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3361267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3361267/
https://www.clinpgx.org/literature/4330386
https://bioivt.com/oatp1b1-transporter-assay
https://www.solvobiotech.com/transporters/oatp1b1
https://www.mdpi.com/1422-0067/19/3/855
https://pubmed.ncbi.nlm.nih.gov/3828336/
https://pubmed.ncbi.nlm.nih.gov/3828336/
https://pubmed.ncbi.nlm.nih.gov/23920221/
https://pubmed.ncbi.nlm.nih.gov/23920221/
https://pubmed.ncbi.nlm.nih.gov/23920221/
https://www.hopaxfc.com/en/blog/the-9-best-biological-buffers-for-cell-culture
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7799163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

9. Uptake of bromosulfophthalein by isolated liver cells - PubMed [pubmed.ncbi.nim.nih.gov]

e 10. Induction of a dose-related increase in sulfobromophthalein uptake velocity in freshly
isolated rat hepatocytes by phenobarbital - PubMed [pubmed.nchi.nlm.nih.gov]

e 11. researchgate.net [researchgate.net]
e 12. assets.ctfassets.net [assets.ctfassets.net]
e 13. agilent.com [agilent.com]

e 14. What is Normalization? The Strategies Employed in Top-Down and Bottom-Up Proteome
Analysis Workflows - PMC [pmc.ncbi.nim.nih.gov]

e 15. reddit.com [reddit.com]

 To cite this document: BenchChem. [Measuring Cellular Entry: A Detailed Protocol for
Sulfobromophthalein (BSP) Sodium Uptake Assays]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b7799163#protocol-for-measuring-
sulfobromophthalein-sodium-uptake-in-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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